N,N-bis (2-hydroxyethyl) tridecylamine

Descripción general

Descripción

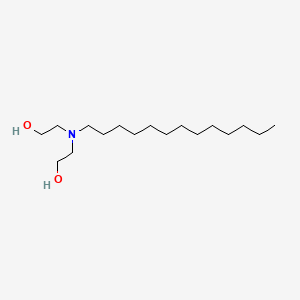

N,N-bis (2-hydroxyethyl) tridecylamine is a chemical compound that belongs to the class of amides. It is characterized by the presence of long-chain alkyl groups (C10-C16) and two hydroxyethyl groups attached to the nitrogen atom. This compound is commonly used in various industrial applications due to its surfactant properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-bis (2-hydroxyethyl) tridecylamine can be synthesized through the reaction of fatty acids (C10-C16) with diethanolamine. The reaction typically involves heating the fatty acids with diethanolamine under controlled conditions to form the desired amide. The reaction is usually carried out at elevated temperatures, often in the range of 150-200°C, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where fatty acids and diethanolamine are continuously fed into the reactor. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified. The purification process may involve distillation or other separation techniques to obtain the pure compound.

Análisis De Reacciones Químicas

Acid-Base Reactions

The compound exhibits typical tertiary amine reactivity, including neutralization with acids to form salts:

Observed Behavior :

-

Rapid protonation in acidic environments (pH < 4).

Reactivity with Functional Groups

The hydroxyethyl groups and tertiary amine moiety drive reactions with:

Isocyanates

-

Reacts with isocyanates (e.g., toluene diisocyanate) to form polyurethane precursors:

This reaction is critical in polymer industries but requires controlled conditions due to exothermicity .

Halogenated Organics

-

Undergoes nucleophilic substitution with alkyl halides (e.g., chloroform):

Oxidizing Agents

-

Susceptible to oxidation by peroxides (e.g., H₂O₂), leading to amine oxide formation:

Incompatibilities and Hazardous Reactions

Safety Notes :

-

Avoid contact with halogenated solvents (e.g., CCl₄) due to potential decomposition .

-

Storage recommendations: Keep in airtight containers away from oxidizing agents .

Degradation and Stability

-

Thermal Decomposition : At temperatures >200°C, the compound decomposes into volatile alkylamines and ethylene glycol derivatives .

-

Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions but degrades in strongly acidic/basic conditions (pH < 2 or pH > 12) .

Stability Data :

| Condition | Stability |

|---|---|

| Ambient temperature | Stable for >2 years in dry environments |

| UV exposure | Gradual discoloration (yellowing) |

| Humidity (>80% RH) | Hygroscopic; forms hydrates |

Aplicaciones Científicas De Investigación

N,N-bis (2-hydroxyethyl) tridecylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the formulation of biological buffers and reagents.

Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Industry: Commonly used in the production of detergents, emulsifiers, and other industrial products.

Mecanismo De Acción

The mechanism of action of N,N-bis (2-hydroxyethyl) tridecylamine is primarily related to its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.

Comparación Con Compuestos Similares

Similar Compounds

Amides, coco, N,N-bis(hydroxyethyl): Similar in structure but derived from coconut fatty acids.

Amides, C10-16, N-(hydroxyethyl): Contains only one hydroxyethyl group attached to the nitrogen atom.

Uniqueness

N,N-bis (2-hydroxyethyl) tridecylamine is unique due to the presence of two hydroxyethyl groups, which enhance its surfactant properties compared to similar compounds with only one hydroxyethyl group. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.

Actividad Biológica

N,N-bis(2-hydroxyethyl) tridecylamine (CAS Number: 68155-05-5) is a non-ionic surfactant with significant applications in food packaging, cosmetics, and pharmaceuticals due to its surface-active properties. This article provides a comprehensive overview of its biological activity, safety assessments, migration studies, and potential health impacts based on diverse research findings.

- Molecular Formula : C17H37NO2

- Molecular Weight : 287.48 g/mol

- Appearance : White to off-white solid

- Solubility : Slightly soluble in chloroform and methanol

1. Toxicological Profile

Research indicates that N,N-bis(2-hydroxyethyl) tridecylamine exhibits low toxicity. A safety assessment by the European Food Safety Authority (EFSA) concluded that it does not raise concerns for genotoxicity or accumulation in humans when used within specified limits in food contact materials. The substance was evaluated for oral toxicity in studies lasting up to 90 days, showing no significant adverse effects at concentrations below the established specific migration limit (SML(T)) of 1.2 mg/kg food .

2. Migration Studies

Migration studies are critical for understanding the potential exposure of consumers to this compound through food packaging. Recent studies have shown that N,N-bis(2-hydroxyethyl) tridecylamine can migrate from polypropylene food containers into food simulants, with concentrations detected ranging from undetectable levels to approximately 0.08 mg/kg in 10% ethanol solutions .

A detailed analysis of various food packaging materials indicated that the migration levels often exceeded regulatory limits, highlighting the need for continuous monitoring and risk assessment . The data from these studies are summarized in the following table:

| Food Simulant | Migration Level (mg/kg) | Comments |

|---|---|---|

| 10% Ethanol | 0.08 | Undetectable to 0.08 mg/kg |

| Dry Food | Not Detected | Compliance with SML(T) |

| Acidic Simulants | Exceeded SML(T) | Varies by material type |

Case Study 1: Food Packaging Safety

In a study assessing the safety of N,N-bis(2-hydroxyethyl) tridecylamine used in food contact materials, researchers conducted migration tests using various simulants (including acidic and alcoholic environments). The results indicated that while migration into dry foods was minimal, acidic conditions led to higher migration rates, suggesting that the compound's stability is influenced by pH levels .

Case Study 2: Cosmetic Applications

N,N-bis(2-hydroxyethyl) tridecylamine is also utilized in cosmetic formulations due to its emulsifying properties. Studies have shown that it enhances the stability of emulsions and improves skin hydration without causing irritation or sensitization in human subjects .

Propiedades

IUPAC Name |

2-[2-hydroxyethyl(tridecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(14-16-19)15-17-20/h19-20H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNNMVAZUOZRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867507 | |

| Record name | 2,2'-(Tridecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68155-05-5, 18312-57-7 | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Tridecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.